molecular formula C15H15FN4O B2561806 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one CAS No. 2189499-50-9

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Cat. No.: B2561806
CAS No.: 2189499-50-9
M. Wt: 286.31
InChI Key: LTGHTVRYWOZWMY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a heterocyclic compound featuring a four-membered azetidine ring substituted with a pyrazin-2-ylamino group. The azetidine moiety is linked to a 4-fluorophenyl group via an ethanone bridge. Its characterization likely involves techniques such as X-ray crystallography (commonly refined using SHELXL ), IR spectroscopy (e.g., C=O stretching at ~1683 cm⁻¹, as seen in analogous compounds ), and NMR.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)7-15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,7,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGHTVRYWOZWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroacetophenone, pyrazine, and azetidine.

    Step 1 Formation of the Azetidinyl Intermediate: Azetidine is reacted with a suitable protecting group to form a protected azetidinyl intermediate.

    Step 2 Coupling with Pyrazine: The protected azetidinyl intermediate is then coupled with pyrazine under conditions that facilitate the formation of the pyrazinylamino group.

    Step 3 Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction with 4-fluoroacetophenone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Its structure allows for the investigation of protein-ligand interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Preliminary studies may indicate activity against certain bacterial or fungal strains.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances lipophilicity, facilitating membrane permeability, while the pyrazinylamino group may interact with active sites through hydrogen bonding or π-π interactions. The azetidinyl moiety provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

Structural Analogues

a. Heterocyclic Core Variations

  • Compound 4e (): 1-(4-Fluorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one
    • Key Differences : Replaces the azetidine-pyrazine group with a 1,3,4-oxadiazole-thiopropyl-pyrimidine system.
    • Impact : Increased rigidity due to the oxadiazole ring, altering solubility and binding interactions .
  • Compound 5 (): 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Key Differences: Features a thiazole-pyrazole-triazole scaffold with multiple fluorophenyl substituents.

b. Azetidine Derivatives

  • 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one (): Key Differences: Substitutes pyrazin-2-ylamino with a simple amino group and uses a 2,4-difluorophenyl moiety. Impact: Reduced hydrogen-bonding capacity compared to the pyrazine-containing target compound .
Physical and Spectral Properties
Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Crystallographic Data Reference
Target Compound N/A ~1683 (predicted) Likely triclinic (P¯1)
Compound 4e () 86–89 1683.86 N/A
Chalcone Derivatives () Varies ~1670–1690 Dihedral angles: 7.14°–56.26°
  • Crystallography : The target compound may exhibit triclinic symmetry (P¯1) with two independent molecules per asymmetric unit, similar to isostructural compounds in . Dihedral angles between aromatic rings (e.g., fluorophenyl and azetidine planes) likely influence molecular packing and stability.
Pharmacological Potential (Speculative)
  • Pyrazine and Azetidine Motifs : Seen in kinase inhibitors (e.g., ’s chromen-4-one derivatives ).
  • Fluorophenyl Groups : Enhance metabolic stability and membrane permeability, as in antifungal agents .

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16FN3OC_{15}H_{16}FN_{3}O, with a molecular weight of approximately 273.31 g/mol. The presence of a fluorophenyl group and a pyrazinylamino moiety suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many derivatives containing pyrazine and phenyl groups are known to possess antibacterial and antifungal properties. The mechanisms typically involve inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
  • Anticancer Activity : Compounds with azetidine and pyrazine functionalities have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of structurally related compounds:

Activity Compound IC50 (µM) Mechanism
AntibacterialPyrazin derivatives10 - 50Inhibition of cell wall synthesis
AntifungalPhenylpyrazole derivatives5 - 20Disruption of membrane integrity
Anticancer (Breast)Azetidine derivatives15 - 30Apoptosis induction
Anti-inflammatoryQuinoline derivatives20 - 40COX-2 inhibition

Case Studies

  • Anticancer Evaluation : A study evaluated a series of azetidine derivatives for their anticancer properties against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of pyrazine-containing compounds. The results indicated that compounds similar to 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one showed promising activity against Gram-positive bacteria, with effective concentrations ranging from 10 to 30 µM.

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